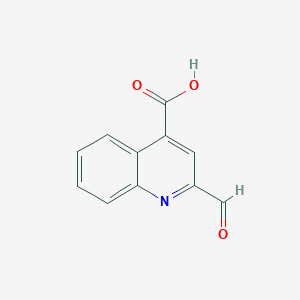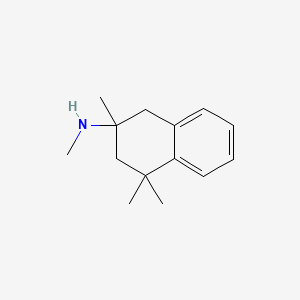![molecular formula C7H10BNO5 B11899258 (5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid](/img/structure/B11899258.png)
(5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid is a boronic acid derivative with the molecular formula C7H10BNO5. This compound is known for its unique structure, which includes a furan ring substituted with a methoxy(methyl)carbamoyl group and a boronic acid moiety. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable covalent bonds with diols and other Lewis bases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Methoxy(methyl)carbamoyl Group: This step involves the reaction of the furan ring with methoxy(methyl)carbamoyl chloride in the presence of a base such as triethylamine.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the furan ring, to form tetrahydrofuran derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form carbon-carbon bonds with aryl or vinyl halides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are typically used.
Substitution: The Suzuki-Miyaura reaction often employs palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Biaryl or vinyl compounds resulting from the Suzuki-Miyaura cross-coupling reaction
Wissenschaftliche Forschungsanwendungen
(5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and bioactive molecules due to its ability to interact with biological molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties
Wirkmechanismus
The mechanism of action of (5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid involves its ability to form covalent bonds with diols and other Lewis bases. This property is particularly useful in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group forms a stable intermediate with the palladium catalyst, facilitating the formation of carbon-carbon bonds. Additionally, the methoxy(methyl)carbamoyl group may enhance the compound’s stability and reactivity by providing electron-donating effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid: Unique due to its specific substitution pattern on the furan ring and the presence of both a boronic acid and a methoxy(methyl)carbamoyl group.
Furfuryl alcohol: A furan derivative with a hydroxymethyl group, commonly used in the production of resins and polymers.
2,5-Furandicarboxylic acid: A furan derivative with two carboxylic acid groups, used as a monomer in the production of bio-based plastics
Uniqueness
This compound stands out due to its combination of a boronic acid group and a methoxy(methyl)carbamoyl group, which imparts unique reactivity and stability. This makes it particularly valuable in cross-coupling reactions and other applications where both boronic acid functionality and electron-donating effects are beneficial .
Eigenschaften
Molekularformel |
C7H10BNO5 |
|---|---|
Molekulargewicht |
198.97 g/mol |
IUPAC-Name |
[5-[methoxy(methyl)carbamoyl]furan-2-yl]boronic acid |
InChI |
InChI=1S/C7H10BNO5/c1-9(13-2)7(10)5-3-4-6(14-5)8(11)12/h3-4,11-12H,1-2H3 |
InChI-Schlüssel |
FDDXACHRZWWCAO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(O1)C(=O)N(C)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11899181.png)
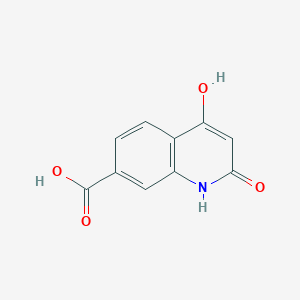
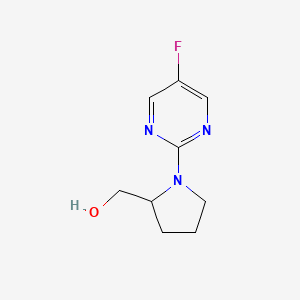



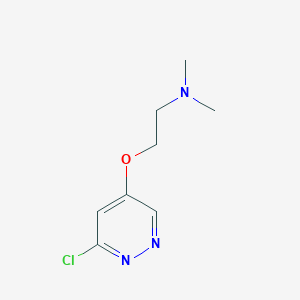
![8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine](/img/structure/B11899229.png)
![5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B11899240.png)
